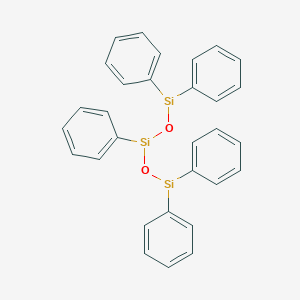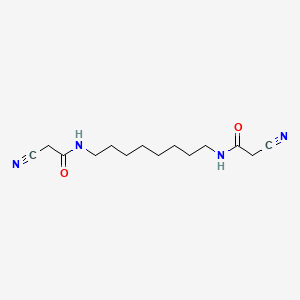![molecular formula C24H45NO3 B12565283 N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide CAS No. 194409-55-7](/img/structure/B12565283.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is a chemical compound with the molecular formula C24H49NO3. . This compound is part of the ceramide family, which plays a crucial role in various biological processes, including cell signaling and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves multiple steps. One common method includes the reaction of octadec-4-yn-2-ol with hexanoyl chloride in the presence of a base such as pyridine to form the desired amide . The reaction conditions typically involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve acid chlorides or alkyl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
科学的研究の応用
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cell signaling pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.
作用機序
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in ceramide metabolism, thereby influencing cell signaling and apoptosis. The compound’s hydroxyl groups and amide linkage play a crucial role in its binding to target proteins and receptors .
類似化合物との比較
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: This compound is a ceramide analog with similar structural features but differs in the acyl chain length and saturation.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: Another ceramide analog with a longer acyl chain, which affects its biological activity and solubility.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is unique due to its triple bond in the acyl chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with fully saturated or mono-unsaturated analogs .
特性
CAS番号 |
194409-55-7 |
|---|---|
分子式 |
C24H45NO3 |
分子量 |
395.6 g/mol |
IUPAC名 |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide |
InChI |
InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
InChIキー |
PHYVPFBZKWKNMO-XZOQPEGZSA-N |
異性体SMILES |
CCCCCCCCCCCCCC#C[C@H]([C@H](CO)NC(=O)CCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC#CC(C(CO)NC(=O)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
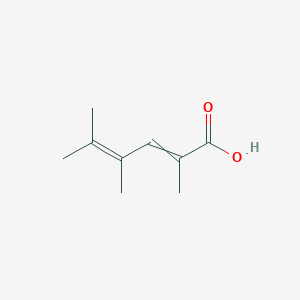
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
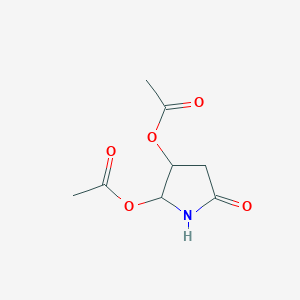
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
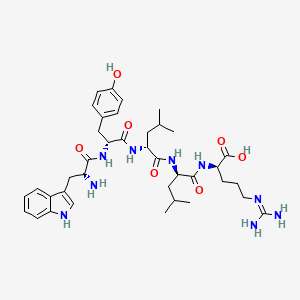
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
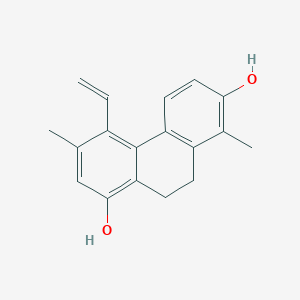
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
